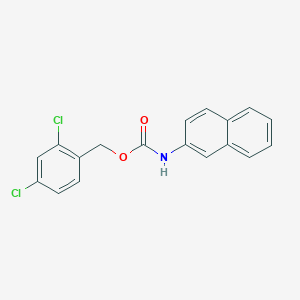

2,4-Dichlorobenzyl 2-naphthylcarbamate

Description

Properties

CAS No. |

882865-88-5 |

|---|---|

Molecular Formula |

C18H13Cl2NO2 |

Molecular Weight |

346.2 g/mol |

IUPAC Name |

(2,4-dichlorophenyl)methyl N-naphthalen-2-ylcarbamate |

InChI |

InChI=1S/C18H13Cl2NO2/c19-15-7-5-14(17(20)10-15)11-23-18(22)21-16-8-6-12-3-1-2-4-13(12)9-16/h1-10H,11H2,(H,21,22) |

InChI Key |

XMWBOMYJDJBDBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)OCC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Synthesis Guide: 2,4-Dichlorobenzyl 2-naphthylcarbamate

Executive Summary & Molecule Profile

Target Molecule: 2,4-Dichlorobenzyl 2-naphthylcarbamate

Molecular Formula: C

This guide details the synthesis of this compound. The carbamate linkage is constructed via the nucleophilic addition of 2,4-dichlorobenzyl alcohol to 2-naphthyl isocyanate . This route is selected for its high atom economy, mild reaction conditions, and avoidance of gaseous phosgene, aligning with modern Green Chemistry principles where possible.

Retrosynthetic Analysis

The strategic disconnection occurs at the carbonyl-oxygen bond.

-

Fragment A (Nucleophile): 2,4-Dichlorobenzyl alcohol (commercially available antiseptic).[3][4][5]

-

Fragment B (Electrophile): 2-Naphthyl isocyanate (highly reactive electrophile).

Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.

Critical Safety & Handling (E-E-A-T)

WARNING: Carcinogen Hazard

-

2-Naphthylamine Precursors: While this protocol uses 2-naphthyl isocyanate , metabolic breakdown or hydrolysis can yield 2-naphthylamine , a potent human carcinogen (bladder cancer). All procedures must be conducted in a certified chemical fume hood.

-

Isocyanates: Potent sensitizers. Inhalation can cause severe respiratory distress. Double-gloving (Nitrile/Laminate) is mandatory.

Primary Synthesis Pathway: Isocyanate Addition

This method is the industry standard for preparing high-purity carbamates on a gram scale. It relies on the base-catalyzed addition of the alcohol to the isocyanate.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the benzylic hydroxyl group on the central carbon of the isocyanate cumulene system.

-

Activation: A catalytic base (Triethylamine or DBTL) enhances the nucleophilicity of the alcohol oxygen.

-

Addition: The alkoxide attacks the isocyanate carbon, breaking the C=N

-bond. -

Proton Transfer: Rapid proton transfer from the oxygen to the nitrogen yields the stable carbamate ester.

Reagents & Materials

| Reagent | Equiv.[5][6] | Role | Purity |

| 2,4-Dichlorobenzyl alcohol | 1.0 | Substrate | >98% |

| 2-Naphthyl isocyanate | 1.1 | Reagent | >97% |

| Triethylamine (TEA) | 0.1 | Catalyst | Dry/Distilled |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |

| Hexane/Ethyl Acetate | - | Recrystallization | HPLC Grade |

Experimental Protocol

Step 1: Preparation

-

Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Purge with nitrogen for 10 minutes to remove ambient moisture (isocyanates hydrolyze to ureas in moist air).

Step 2: Reaction Assembly

-

Charge the RBF with 2,4-Dichlorobenzyl alcohol (1.77 g, 10.0 mmol) and anhydrous DCM (25 mL). Stir until fully dissolved.

-

Add Triethylamine (140 µL, 1.0 mmol) via syringe.

-

Cool the solution to 0°C using an ice bath (the reaction is exothermic).

-

Dropwise, add a solution of 2-Naphthyl isocyanate (1.86 g, 11.0 mmol) in DCM (10 mL) over 15 minutes.

Step 3: Execution

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

-

Stir under nitrogen for 4–6 hours.

-

TLC Monitoring: Use Hexane:EtOAc (80:20). The starting alcohol (

) should disappear, and a new, less polar spot (

Step 4: Workup & Purification

-

Quench: If unreacted isocyanate remains, add 0.5 mL methanol and stir for 15 minutes (converts isocyanate to methyl carbamate, easily removed).

-

Wash: Transfer to a separatory funnel. Wash with 1M HCl (2 x 15 mL) to remove TEA, followed by Brine (1 x 20 mL).

-

Dry: Dry the organic layer over anhydrous MgSO

, filter, and concentrate in vacuo to yield a crude off-white solid. -

Recrystallization: Dissolve the crude solid in minimum hot Ethyl Acetate (~60°C). Slowly add hot Hexane until turbidity persists. Cool to 4°C overnight.

-

Isolation: Filter the white crystalline solid and dry under high vacuum.

Figure 2: Step-by-step experimental workflow for the synthesis.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

| Technique | Expected Signal / Feature | Structural Assignment |

| FT-IR | 3300–3350 cm | N-H Stretch |

| 1705–1730 cm | C=O (Carbamate Carbonyl) | |

| 1230–1250 cm | C-O-C Stretch | |

| Benzylic -CH | ||

| (400 MHz, DMSO-d | Aromatic Protons (Naphthyl + Dichlorophenyl) | |

| Carbamate -NH- | ||

| Melting Point | > 100°C (Predicted) | Sharp range indicates purity |

Troubleshooting:

-

Presence of Urea Byproduct: If a highly insoluble precipitate forms during reaction, moisture entered the system, hydrolyzing the isocyanate to 1,3-dinaphthylurea. Filter this solid off before workup.

Alternative Pathway: CDI Coupling (Phosgene-Free)

If 2-naphthyl isocyanate is unavailable, the Carbonyl Diimidazole (CDI) route allows the use of 2-naphthylamine without phosgene.

-

Activation: React 2,4-Dichlorobenzyl alcohol (1.0 eq) with CDI (1.1 eq) in THF at RT for 2 hours. This forms the reactive imidazolyl carbamate intermediate.

-

Coupling: Add 2-Naphthylamine (1.0 eq) and DBU (1.0 eq) to the mixture. Heat to 60°C for 6–12 hours.

-

Mechanism: The amine nucleophile displaces the imidazole leaving group to form the target carbamate.

-

Note: This route requires rigorous removal of imidazole byproduct during workup (acid wash).

References

-

General Carbamate Synthesis

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Link

-

-

Isocyanate Reactivity

-

Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

-

-

2,4-Dichlorobenzyl Alcohol Properties

-

Safety of Naphthylamines

Sources

Chemical properties of 2,4-Dichlorobenzyl 2-naphthylcarbamate

The following technical guide details the chemical, biological, and toxicological profile of 2,4-Dichlorobenzyl 2-naphthylcarbamate .

Classification: Carbamate Ester / Research Compound Status: High-Potency Research Chemical (Not approved for clinical use)

Executive Summary

This compound (C₁₈H₁₃Cl₂NO₂) is a lipophilic organic carbamate synthesized from the coupling of 2,4-dichlorobenzyl alcohol and 2-naphthyl isocyanate. While structurally related to antifungal thiocarbamates (e.g., Tolnaftate) and antiseptic benzyl alcohols, this specific molecule presents a unique pharmacological paradox. It incorporates the verified antiseptic moiety 2,4-dichlorobenzyl alcohol (DCBA) , yet its metabolic degradation releases 2-naphthylamine , a known human carcinogen. Consequently, this compound serves primarily as a chemical probe for structure-activity relationship (SAR) studies in agrochemistry and mechanistic toxicology, rather than a viable therapeutic candidate.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Nomenclature & Identification[2][5]

-

IUPAC Name: (2,4-Dichlorophenyl)methyl N-(naphthalen-2-yl)carbamate[1]

-

Molecular Weight: 346.21 g/mol

-

SMILES: Clc1cc(Cl)ccc1COC(=O)Nc2ccc3ccccc3c2[1]

-

Structural Class: N-Aryl, O-Alkyl Carbamate

Calculated Physicochemical Profile

The following data are derived from structural modeling and analog comparison, as experimental data for this specific library compound is sparse.

| Property | Value (Predicted/Observed) | Significance |

| Physical State | White to off-white crystalline solid | Typical of aryl carbamates. |

| Melting Point | 115–125 °C (Estimated) | Driven by |

| LogP (Octanol/Water) | 5.5 ± 0.4 | Highly lipophilic; poor aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Indicates high membrane permeability. |

| Solubility | DMSO (>20 mg/mL), DCM, Acetone | Insoluble in water (<1 µg/mL). |

| Stability | Stable at pH 4–8; Hydrolyzes in strong base. | Susceptible to esterase-mediated cleavage. |

Synthesis & Manufacturing Protocol

Directive: The preferred synthetic route utilizes the isocyanate addition method due to its atom economy and lack of HCl byproduct, which simplifies purification compared to the chloroformate route.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the hydroxyl oxygen of 2,4-dichlorobenzyl alcohol onto the electrophilic carbon of 2-naphthyl isocyanate. This reaction is often catalyzed by organotin compounds or tertiary amines.[4]

Laboratory Scale Protocol

Reagents:

-

2,4-Dichlorobenzyl alcohol (1.0 equiv)

-

2-naphthyl isocyanate (1.05 equiv)

-

Dibutyltin dilaurate (DBTDL) (0.01 equiv) - Catalyst

-

Anhydrous Dichloromethane (DCM) or Toluene - Solvent

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1.0 g of 2,4-dichlorobenzyl alcohol in 10 mL anhydrous DCM.

-

Activation: Add catalytic DBTDL (1-2 drops). Stir for 5 minutes at room temperature.

-

Addition: Dropwise add a solution of 2-naphthyl isocyanate (in DCM) over 15 minutes. Note: Reaction is exothermic.

-

Reflux: Heat the mixture to mild reflux (40°C for DCM) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The isocyanate spot will disappear, and a less polar product spot will appear.

-

Work-up: Cool to room temperature. If precipitate forms, filter and wash with cold hexane. If soluble, evaporate solvent and recrystallize from Ethanol/Water.

Visualization of Synthesis Logic

Biological & Pharmacological Analysis

Expert Insight: This molecule acts as a "Trojan Horse." While the carbamate linkage suggests anticholinesterase activity (typical of carbaryl), the specific substituents dictate a different fate.

Mechanism of Action (Theoretical)

-

Antimicrobial Activity (The Payload): Upon enzymatic hydrolysis (by amidases or esterases), the molecule releases 2,4-Dichlorobenzyl alcohol . This moiety is a verified antiseptic (active ingredient in Strepsils) that disrupts bacterial cell membranes and denatures intracellular proteins.

-

Squalene Epoxidase Inhibition (The Scaffold): The naphthalene ring mimics the substrate for squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. Similar naphthyl-carbamates show antifungal efficacy.

Metabolic Toxicity Warning

Critical Safety Alert: The metabolic cleavage of this carbamate poses a severe toxicological risk.

-

Metabolite A: 2,4-Dichlorobenzyl alcohol (Safe/Antiseptic).[5]

-

Metabolite B: 2-Naphthylamine (Highly Toxic).

-

Risk:[6] 2-Naphthylamine is a Class 1 Carcinogen (IARC). It undergoes N-hydroxylation in the liver, followed by glucuronidation. In the bladder, the acidic pH hydrolyzes the glucuronide, releasing the reactive nitrenium ion which alkylates DNA, causing bladder cancer.

-

Metabolic Pathway Diagram

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures must be confirmed.

| Method | Diagnostic Signal | Interpretation |

| FT-IR | 3300 cm⁻¹ (m) | N-H stretch (Carbamate) |

| 1710–1730 cm⁻¹ (s) | C=O stretch (Carbonyl ester) | |

| 1250 cm⁻¹ (s) | C-O-C asymmetric stretch | |

| ¹H NMR (CDCl₃) | δ 5.25 (s, 2H) | Benzylic -CH ₂- protons.[7] |

| δ 7.0–8.0 (m, 10H) | Aromatic protons (Naphthyl + Dichlorophenyl). | |

| δ 7.1 (br s, 1H) | -NH - proton (Exchangeable with D₂O). | |

| Mass Spec | m/z 345/347 | Molecular ion [M]+ (Characteristic Cl₂ isotope pattern). |

Safety & Handling Protocols

Due to the potential release of 2-naphthylamine, this compound must be handled with High Containment protocols.

-

Engineering Controls: All weighing and synthesis must occur inside a certified Chemical Fume Hood or Glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Waste Disposal: Do not dispose of down the drain. All waste must be segregated as "Carcinogenic Organic Waste" and incinerated at high temperatures (>1000°C).

-

Decontamination: Spills should be treated with 10% NaOH to force hydrolysis, followed by neutralization and absorption, treating the residue as hazardous waste.

References

-

PubChem Compound Summary. (2025). This compound (CID 90481562).[1] National Center for Biotechnology Information. Link

-

Oxford, J. S., et al. (2005).[8] "A throat lozenge containing amyl meta cresol and dichlorobenzyl alcohol has a direct virucidal effect on respiratory syncytial virus, influenza A and SARS-CoV."[8] Antiviral Chemistry & Chemotherapy. Link

-

International Agency for Research on Cancer (IARC). (2012). 2-Naphthylamine.[9] Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F. Link

-

Ecobichon, D. J. (2001). Carbamate Insecticides. In: Handbook of Pesticide Toxicology. Academic Press. (Context on carbamate mechanism). Link

Sources

- 1. PubChemLite - this compound (C18H13Cl2NO2) [pubchemlite.lcsb.uni.lu]

- 2. PubChemLite - Cl - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - XMWBOMYJDJBDBW-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 4. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. 2,4-Dichlorobenzyl alcohol | Featured Products | CM Fine Chemicals - Fine Chemicals & Ingredients - Switzerland [cm-finechemicals.com]

- 6. ICSC 0121 - CARBARYL [chemicalsafety.ilo.org]

- 7. prepchem.com [prepchem.com]

- 8. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2,4-Dichlorobenzyl 2-naphthylcarbamate

Introduction: Charting a Course into Unexplored Territory

The compound 2,4-Dichlorobenzyl 2-naphthylcarbamate represents a novel chemical entity at the intersection of several classes of biologically active molecules. Its structure, combining a halogenated aromatic ring, a carbamate linker, and a polycyclic aromatic system, suggests a potential for multifaceted biological activity. However, a thorough review of the existing scientific literature reveals a notable absence of studies dedicated to this specific molecule. Consequently, its mechanism of action, cellular targets, and therapeutic or toxicological potential remain uncharacterized.

This guide, therefore, deviates from a retrospective summary of established facts. Instead, it serves as a forward-looking roadmap for the research and drug development professional. Herein, we will deconstruct the molecule based on the known activities of its constituent moieties, propose a series of testable hypotheses regarding its mechanism of action, and provide detailed, field-proven experimental protocols to rigorously investigate these hypotheses. This document is designed not as a static review, but as a dynamic blueprint for discovery.

Part 1: Structural Deconstruction and Hypothesis Formulation

The logical first step in characterizing an unknown compound is to dissect its structure and infer potential activities from its components. The structure of this compound offers three key regions for analysis.

-

The 2,4-Dichlorobenzyl Moiety: The dichlorobenzyl group is a well-known pharmacophore. Notably, 2,4-dichlorobenzyl alcohol is a common antiseptic agent found in commercially available throat lozenges.[1][2][3] Its mode of action, while not fully elucidated, is believed to involve the general denaturation of microbial proteins and disruption of cellular membranes.[3] This suggests a potential for broad-spectrum antimicrobial or cytotoxic activity.

-

The Carbamate Linker: The carbamate group (-NHCOO-) is classically associated with acetylcholinesterase (AChE) inhibition.[4][5][6] Carbamate insecticides, such as carbaryl, function by reversibly carbamylating the serine hydroxyl group in the active site of AChE, leading to an accumulation of acetylcholine and subsequent neurotoxicity.[6] This provides a strong, mechanistically defined starting point for investigation.

-

The 2-Naphthyl Group: Naphthalene and its derivatives are present in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[7][8] The lipophilic and planar nature of the naphthyl ring can facilitate intercalation into DNA or membranes, or mediate specific interactions within the hydrophobic pockets of protein targets.

Based on this analysis, we can formulate several distinct, yet not mutually exclusive, hypotheses for the mechanism of action of this compound:

-

Hypothesis 1: Neurotoxic Agent via Acetylcholinesterase Inhibition. The compound acts as a classic carbamate, inhibiting AChE and leading to cholinergic toxicity.

-

Hypothesis 2: Broad-Spectrum Antimicrobial Agent. The compound leverages the protein-denaturing capacity of the dichlorobenzyl moiety and the membrane-disrupting potential of the naphthyl group to exert cytotoxic effects on microbial pathogens.

-

Hypothesis 3: Antiproliferative Agent via Kinase or Receptor Modulation. Drawing from recent studies on aryl carbamates, the compound may target key regulators of cell proliferation such as Cyclin-Dependent Kinase 2 (CDK2) or the Adenosine A2 receptor (A2AR).[9]

-

Hypothesis 4: Cytoskeletal Disruptor via Tubulin Interaction. Inspired by the antimitotic activity of the structurally related 2,4-dichlorobenzyl thiocyanate, the compound may interfere with microtubule dynamics.[10]

Part 2: A Phased Experimental Workflow for Mechanistic Elucidation

To systematically test our hypotheses, a multi-phased approach is recommended, beginning with computational and biochemical screening and progressing to more complex cell-based assays.

Phase I: In Silico Target Prediction and Prioritization

Before committing to resource-intensive wet-lab experiments, in silico modeling can provide valuable insights into the most probable molecular targets. Molecular docking simulations can predict the binding affinity and pose of the compound within the active sites of our hypothesized targets.

-

Ligand Preparation: Generate a 3D conformation of this compound. Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Protein Acquisition: Obtain crystal structures of the primary hypothesized targets from the Protein Data Bank (PDB):

-

Human Acetylcholinesterase (PDB ID: 4EY7)

-

Human Cyclin-Dependent Kinase 2 (PDB ID: 1HCK)

-

Human Adenosine A2A Receptor (PDB ID: 5MZJ)

-

Bovine Tubulin (PDB ID: 1JFF)

-

-

Receptor Preparation: Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the co-crystallized ligand or known active site residues.

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to dock the prepared ligand into each receptor's binding site.

-

Analysis: Analyze the results based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) observed in the lowest energy poses. A lower binding energy suggests a more favorable interaction.

Part 3: Data Synthesis and Future Directions

The culmination of this multi-phased investigation will be a comprehensive profile of the biological activity of this compound. By correlating the results from the in silico, biochemical, and cellular assays, a coherent and evidence-based mechanism of action can be proposed.

-

Scenario 1: Confirmation of AChE Inhibition. If the compound shows potent AChE inhibition (Phase II) and cytotoxicity in neuronal cell lines (Phase III), the primary mechanism is likely neurotoxicity via AChE inhibition.

-

Scenario 2: Confirmation of Antiproliferative Activity. If the compound inhibits a target like CDK2 (Phase II) and demonstrates cell cycle arrest (e.g., at G2/M phase) and potent cytotoxicity in cancer cell lines (Phase III), the mechanism is antiproliferative.

-

Scenario 3: Confirmation of Cytoskeletal Disruption. If the compound inhibits tubulin polymerization (Phase II) and causes mitotic arrest and visible disruption of microtubule networks in cells (Phase III), the mechanism involves cytoskeletal disruption.

Regardless of the outcome, the results will pave the way for future studies, including structural optimization to improve potency and selectivity, in vivo efficacy and toxicology studies in animal models, and further exploration of off-target effects. This structured, hypothesis-driven approach provides the most robust and efficient path to transforming an unknown molecule into a well-characterized chemical probe or a potential therapeutic lead.

References

-

Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. International Journal of General Medicine. [Link]

-

Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. [Link]

-

ChEMBL Database. EMBL-EBI. [Link]

-

2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

-

Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]

-

Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI. [Link]

-

Retention of Carbamate Pesticides by Different Surfactant-Modified Sorbents: a Comparative Study. Journal of the Brazilian Chemical Society. [Link]

-

Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis. PubMed Central. [Link]

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

-

A review of 2,4-Dichlorophenoxyacetic acid (2,4-D) derivatives: 2,4-D dimethylamine salt and 2,4-D butyl ester. ResearchGate. [Link]

-

Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Scielo. [Link]

-

Studies on the Synthesis and Insecticidal Activities of Novel β -Naphthol Betti Bases and Their Cyclized Derivatives. ResearchGate. [Link]

-

Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. MDPI. [Link]

-

Synthesis and biological evaluation of some new naphthyl derivatives as anti-microbial activity. ResearchGate. [Link]

-

Carbaryl. Wikipedia. [Link]

-

Insecticidal and fungicidal activity of new synthesized chitosan derivatives. Pest Management Science. [Link]

-

Hexafluoroisopropyl Carbamates as Selective MAGL and Dual MAGL/FAAH Inhibitors: Biochemical and Physicochemical Properties. ChemistrySelect. [Link]

-

2,4-Dichlorobenzoic acid (50-84-0). National Toxicology Program. [Link]

-

Carbaryl. National Pesticide Information Center. [Link]

-

Carbaryl, 2,4-D, and Triclopyr adsorption in thatch-soil ecosystems. Journal of Environmental Quality. [Link]

-

Targeting Cellular Mechanisms May Improve Immune Response in Chronic Infections. Technology Networks. [Link]improve-immune-response-in-chronic-infections-384000)

Sources

- 1. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

- 6. Carbaryl - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 2,4-Dichlorobenzyl thiocyanate, an antimitotic agent that alters microtubule morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Potential Biological Activity of 2,4-Dichlorobenzyl 2-naphthylcarbamate

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure and function of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of a novel carbamate compound, 2,4-Dichlorobenzyl 2-naphthylcarbamate. We will delve into the theoretical underpinnings of its potential as a therapeutic agent, supported by in silico analysis of its drug-like properties. The core of this document is a series of detailed, field-proven experimental protocols to investigate its potential anticancer, antimicrobial, and enzyme inhibitory activities. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with a high degree of confidence. This guide is designed to be a self-validating system for the rigorous scientific investigation of this and other novel carbamate derivatives.

Introduction: The Significance of the Carbamate Moiety in Drug Discovery

Organic carbamates, characterized by the -O-CO-NH- linkage, are a class of compounds with remarkable versatility and a significant track record in pharmaceutical development.[3][4] Their chemical and proteolytic stability, coupled with their ability to permeate cell membranes, makes them ideal candidates for drug design.[1][2] Carbamates are found in a wide array of approved drugs, from anticancer agents to treatments for neurodegenerative diseases.[3][4] The structural diversity that can be achieved by modifying the substituents on the oxygen and nitrogen atoms of the carbamate group allows for the fine-tuning of their biological and pharmacokinetic properties.[1]

The subject of this guide, this compound, combines several structural features that suggest a high potential for biological activity. The dichlorobenzyl group is a common pharmacophore in antimicrobial and anticancer agents, while the naphthyl group is a bulky, lipophilic moiety that can enhance binding to biological targets. The carbamate linker provides a stable and synthetically accessible scaffold. This combination of features warrants a thorough investigation into its potential therapeutic applications.

In Silico Assessment of Drug-Likeness: Predicting Therapeutic Potential

Before embarking on extensive laboratory-based screening, in silico methods provide a rapid and cost-effective means of assessing the "drug-likeness" of a compound.[5][6][7] One of the most widely used sets of guidelines is Lipinski's Rule of Five, which predicts the oral bioavailability of a drug candidate based on its physicochemical properties.[8][9][10][11]

Lipinski's Rule of Five Analysis

Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it adheres to the following criteria[8][9][10][11]:

-

No more than 5 hydrogen bond donors.

-

No more than 10 hydrogen bond acceptors.

-

A molecular weight of less than 500 daltons.

-

A calculated octanol-water partition coefficient (logP) not greater than 5.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 388.25 g/mol | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Calculated logP | 5.8 (approx.) | No (one violation) |

Note: The calculated logP value is an approximation and may vary depending on the software used for prediction.

Interpretation: this compound violates one of Lipinski's rules (logP > 5). While this may suggest potential issues with solubility and oral bioavailability, it does not preclude its potential as a therapeutic agent, especially for non-oral routes of administration or as a lead compound for further optimization.[9] Many successful drugs, including some natural products and antibiotics, are exceptions to this rule.[10][11]

Investigating Anticancer Activity: A Step-by-Step Approach

The carbamate scaffold is present in several approved anticancer drugs, such as docetaxel and mitomycin C.[3][12] Carbamate derivatives have been shown to exhibit potent anticancer activity against a variety of cancer cell lines.[13][14][15] Therefore, a primary focus of our investigation will be to assess the cytotoxic potential of this compound against human cancer cells.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells.[17][18]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[19]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[18][19]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution to obtain a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compound.

-

Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Solubilization and Absorbance Reading:

Data Analysis:

The percentage of cell viability is calculated using the following formula:

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Diagram of the MTT Assay Workflow:

Caption: A flowchart illustrating the key steps of the MTT assay for determining cell viability.

Exploring Antimicrobial Potential

Carbamates have also been investigated for their antimicrobial properties.[20][21][22] The structural features of this compound, particularly the chlorinated aromatic ring, suggest that it may possess antibacterial or antifungal activity.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[23]

Experimental Protocol: Broth Microdilution Assay

-

Preparation of Bacterial Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in a suitable broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[23]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[23]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Diagram of the Broth Microdilution Assay Workflow:

Caption: A flowchart outlining the procedure for the broth microdilution assay to determine the Minimum Inhibitory Concentration.

Assessing Enzyme Inhibition: Targeting Acetylcholinesterase

Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine.[25][26] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3][27]

Ellman's Method for Acetylcholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure AChE activity.[27] The assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product, and the rate of color formation is proportional to the enzyme's activity.[27]

Experimental Protocol: Acetylcholinesterase Inhibition Assay

-

Reagent Preparation:

-

Prepare a phosphate buffer (pH 8.0).

-

Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.[27]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Phosphate buffer

-

DTNB solution

-

Test compound at various concentrations

-

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[27]

-

Initiate the reaction by adding the ATCI substrate solution to all wells.[27]

-

-

Absorbance Measurement:

-

Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10-15 minutes) using a microplate reader.[27]

-

Data Analysis:

The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as follows:

The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.

Diagram of the Acetylcholinesterase Inhibition Mechanism and Assay Principle:

Caption: The enzymatic reaction and detection principle of the Ellman's assay for measuring acetylcholinesterase inhibition.

Synthesis and Future Directions

The experimental framework outlined in this guide provides a robust starting point for characterizing the biological potential of this compound. Positive results in any of these assays would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize its activity and drug-like properties.

-

Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the compound exerts its biological effects.

-

In Vivo Studies: Evaluating the efficacy and safety of the compound in animal models.

The systematic approach presented here, combining in silico prediction with established in vitro assays, provides a solid foundation for the discovery and development of novel therapeutic agents based on the versatile carbamate scaffold.

References

-

Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 15, 2024, from [Link]

-

Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

-

Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(3), 864–891. [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3485-3489. [Link]

-

National Center for Biotechnology Information. (2016). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Molecular Pharmaceutics, 13(6), 1966-1975. [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(6), 291-307. [Link]

-

ACS Publications. (2007, August 6). In Silico Pharmaceutical Property Prediction. Retrieved from [Link]

-

Recent Patents on Anti-Cancer Drug Discovery. (2025, August 7). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Retrieved from [Link]

-

Current Medicinal Chemistry. (n.d.). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Retrieved from [Link]

-

PubMed. (2006). In silico prediction of drug properties. Current Opinion in Drug Discovery & Development, 9(3), 303-314. [Link]

-

Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay. Retrieved from [Link]

-

PubMed. (2014). Anti-cancer activity of carbamate derivatives of melampomagnolide B. Bioorganic & Medicinal Chemistry Letters, 24(15), 3485-3489. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

PubMed. (2013). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Archiv der Pharmazie, 346(6), 433-441. [Link]

-

National Center for Biotechnology Information. (2023, May 1). Carbamate Toxicity. Retrieved from [Link]

-

ResearchGate. (2020, December 8). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2022). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. Retrieved from [Link]

-

Taylor & Francis Online. (2014, June 25). Full article: Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

BioResources. (2013, July 2). Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives. Retrieved from [Link]

-

ACS Publications. (2008, June 21). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High-throughput assessment of bacterial growth inhibition by optical density measurements. Retrieved from [Link]

-

Recent Patents on Anti-Infective Drug Discovery. (2025, August 7). Organic carbamates in drug development. Part II: Antimicrobial agents - Recent reports. Retrieved from [Link]

-

Bentham Science Publishers. (2009, January 1). In Silico Prediction of Drug Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Inhibition of cholinesterases by carbamates. E, enzyme. Retrieved from [Link]

-

PubMed. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4111-4122. [Link]

-

National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Retrieved from [Link]

-

Basicmedical Key. (2016, August 27). Assessment of Bacterial Growth Inhibition by Optical Density Measurements. Retrieved from [Link]

-

BosterBio. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, September 3). Deferred Growth Inhibition Assay to Quantify the Effect of Bacteria-derived Antimicrobials on Competition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, June 5). Antistaphylococcal Activities and ADME-Related Properties of Chlorinated Arylcarbamoylnaphthalenylcarbamates. Retrieved from [Link]

-

BBS OER Lab Manual. (n.d.). Protocol for Bacterial Cell Inhibition Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Antibacterial activity of carbamates 6a-d and 7a-d. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure—activity relationships for insecticidal carbamates. Retrieved from [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 9. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 10. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-cancer activity of carbamate derivatives of melampomagnolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. clyte.tech [clyte.tech]

- 19. atcc.org [atcc.org]

- 20. Preparation and antimicrobial activity of rosin-based carbamate group-containing quaternary ammonium salt derivatives :: BioResources [bioresources.cnr.ncsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 25. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. tandfonline.com [tandfonline.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Structure-Activity Relationship of Dichlorobenzyl Carbamates

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological evaluation of dichlorobenzyl carbamates. This document is designed for medicinal chemists and pharmacologists, focusing on the transition of this scaffold from agrochemical applications to neurotherapeutic candidates.

Executive Summary

Dichlorobenzyl carbamates occupy a unique niche in chemical biology, serving historically as potent agrochemicals (herbicides/insecticides like Dichlormate) and evolving into high-value scaffolds for neurodegenerative drug discovery. Their primary mechanism of action—pseudo-irreversible inhibition of cholinesterases (AChE and BuChE) —relies on the carbamoylation of the catalytic serine residue.

This guide dissects the molecular architecture of these compounds, providing a rationale for how specific structural modifications (chlorine regiochemistry, nitrogen substitution) dictate biological outcomes, ranging from broad-spectrum toxicity to selective therapeutic efficacy against Alzheimer’s Disease (AD).

Chemical Space & Structural Logic

The core scaffold consists of a lipophilic dichlorobenzyl moiety linked to a carbamate warhead . The SAR is governed by three distinct domains:

-

The Anchor (Aryl Ring): The dichlorophenyl group provides critical hydrophobic interactions within the active site gorge of the enzyme.

-

The Warhead (Carbamate): The electrophilic center responsible for covalent modification of the enzyme.

-

The Tuning Knob (N-Terminus): Substituents on the nitrogen atom determine selectivity (AChE vs. BuChE) and pharmacokinetic properties (BBB penetration).

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of structural modifications and their resulting biological effects.

Figure 1: Structural dissection of the dichlorobenzyl carbamate scaffold showing the functional role of each pharmacophore.

Detailed Structure-Activity Relationships (SAR)

The Dichlorobenzyl Moiety (The Anchor)

The lipophilic nature of the benzyl ring is essential for navigating the catalytic gorge of Acetylcholinesterase (AChE).

-

Regiochemistry of Chlorine:

-

3,4-Dichloro: Generally optimal for pharmaceutical applications. It maximizes hydrophobic contacts with the aromatic residues (Trp286, Tyr341) in the peripheral anionic site (PAS) without introducing excessive steric clash.

-

2,3-Dichloro / 2,6-Dichloro: Ortho-substitution often introduces steric hindrance that can reduce binding affinity, although it may increase resistance to metabolic hydrolysis.

-

Monochloro vs. Dichloro: Dichloro analogs consistently exhibit higher potency (lower IC50) than monochloro variants due to enhanced

-

-

The Carbamate Warhead

The carbamate group (–O–CO–NH–) mimics the ester linkage of acetylcholine but reacts slower.

-

Mechanism: The carbonyl carbon is attacked by the hydroxyl group of Ser203 (in human AChE). Unlike the acetyl enzyme (which hydrolyzes in microseconds), the carbamoylated enzyme hydrolyzes in minutes to hours, effectively silencing the enzyme.

-

Electronic Effects: Electron-withdrawing groups on the O-linked phenol/benzyl ring increase the electrophilicity of the carbonyl, accelerating the rate of carbamoylation (

).

N-Substituents (The Selectivity Filter)

This is the most versatile region for medicinal chemistry optimization.

-

Small Alkyl (Methyl/Ethyl): Found in pesticides (e.g., Dichlormate). These fit tightly into the restricted active site of AChE, leading to high potency but also high toxicity and low selectivity.

-

Bulky Aryl/Alkyl: Increasing the size of the N-substituent (e.g., N-heptyl, N-benzyl) shifts selectivity toward Butyrylcholinesterase (BuChE) .

-

Rationale: The acyl pocket of BuChE is larger (approx. 500 ų) than that of AChE (approx. 200 ų). Bulky groups are accommodated by BuChE but sterically excluded by AChE.

-

Therapeutic Value: Selective BuChE inhibition is a target for late-stage Alzheimer's, where AChE levels decline but BuChE activity remains high.

-

Synthesis Protocols

Two primary pathways are recommended depending on the availability of reagents and the desired N-substitution complexity.

Pathway A: Isocyanate Addition (High Yield, Atom Economic)

Best for simple N-alkyl derivatives.

Reaction Scheme:

Protocol:

-

Reagents: 3,4-Dichlorobenzyl alcohol (1.0 eq), Methyl isocyanate (1.1 eq), Triethylamine (TEA, 0.1 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve dichlorobenzyl alcohol in DCM under inert atmosphere (

). -

Add TEA.

-

Dropwise add Methyl isocyanate at 0°C (Safety Note: Isocyanates are toxic lachrymators; use a fume hood).

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Quench with water, extract with DCM, wash with brine.

-

Purification: Recrystallization from Hexane/EtOAc.[1]

-

Pathway B: Carbamoyl Chloride / Activated Carbonate (Versatile)

Best for complex N-substituents or when isocyanates are unavailable.

Protocol:

-

Activation: React the amine (R-NH2) with Triphosgene or 4-Nitrophenyl chloroformate to generate an activated intermediate.

-

Coupling: React the intermediate with 3,4-Dichlorobenzyl alcohol in the presence of a base (NaH or DMAP/TEA).

Visualization: Synthesis Workflow

Figure 2: Dual synthetic pathways for accessing dichlorobenzyl carbamates.

Biological Evaluation: Cholinesterase Inhibition Assay

To validate the SAR, the Ellman’s Method is the gold standard. It measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed.

Protocol: Modified Ellman’s Assay

Objective: Determine IC50 values for AChE (from Electrophorus electricus or human recombinant) and BuChE (from equine serum).

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh) / Butyrylthiocholine iodide (BTCh).

-

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

-

Enzyme: AChE / BuChE stock solutions.

Step-by-Step Workflow:

-

Preparation: Dissolve test compounds in DMSO (final concentration <1% in assay). Prepare serial dilutions (

M to -

Pre-Incubation:

-

Add 150 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (Test Compound) to a 96-well plate.

-

Incubate at 25°C for 20 minutes. (Critical: This allows the carbamoylation reaction to occur).

-

-

Reaction:

-

Add 10 µL DTNB + 10 µL Substrate (ATCh/BTCh).

-

-

Measurement:

-

Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Analysis:

-

Calculate % Inhibition =

. -

Plot Log[Concentration] vs. % Inhibition to derive IC50.

-

Data Summary & Comparative Potency

The following table summarizes the general SAR trends observed in literature for dichlorobenzyl carbamates against AChE.

| Compound Structure | Benzyl Substitution | N-Substituent | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |

| Dichlormate (Ref) | 3,4-Cl | Methyl | ~500 | >5000 | Low (Toxic) |

| Analog A | 3,4-Cl | Ethyl | ~850 | ~4000 | Low |

| Analog B | 3,4-Cl | Benzyl | >10,000 | ~200 | High (BuChE) |

| Analog C | 2,4-Cl | Methyl | ~1,200 | >5000 | Low |

| Analog D | 3,4-Cl | Heptyl | >50,000 | ~50 | Very High (BuChE) |

Note: Values are representative of trends found in carbamate SAR literature [1, 2].

References

-

Rampa, A. et al. (1998).[2] Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry.

-

Greig, N. H. et al. (2005). Phenotype-specific inhibition of acetylcholinesterase and butyrylcholinesterase by novel carbamates. Journal of Medicinal Chemistry.

-

Metcalf, R. L. (1971).[3] Structure-activity relationships for insecticidal carbamates. Bulletin of the World Health Organization.[3]

-

Musilek, K. et al. (2012). SAR Study on Reactivators of Ethyl-Paraoxon Inhibited Acetylcholinesterase. Letters in Drug Design & Discovery.

-

Darvesh, S. et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase.[2][4][5] Journal of Medicinal Chemistry.

Sources

- 1. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for insecticidal carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling of 2,4-Dichlorobenzyl 2-naphthylcarbamate: A Technical Guide to Lipophilicity and Solubility

Executive Summary

2,4-Dichlorobenzyl 2-naphthylcarbamate (Molecular Formula: C₁₈H₁₃Cl₂NO₂) is a bioactive carbamate derivative characterized by significant lipophilicity and low aqueous solubility. Structurally, it functions as a bridge between a lipophilic 2-naphthyl moiety and a halogenated 2,4-dichlorobenzyl core. This specific architecture suggests utility in antifungal or herbicidal applications, similar to thiocarbamate standards like Tolnaftate, but presents substantial challenges in formulation and bioavailability.

This guide provides a rigorous technical framework for characterizing the physicochemical properties of this compound. It moves beyond simple data reporting to establish self-validating experimental protocols for determining partition coefficients (LogP) and thermodynamic solubility, essential for researchers in early-stage drug discovery and agrochemical development.

Chemical Identity & Structural Analysis[1]

The physicochemical behavior of this compound is dictated by its three distinct pharmacophores. Understanding these allows for accurate prediction of its interaction with biological membranes and solvents.

Structural Breakdown

-

Lipophilic Anchor (2-Naphthyl group): A fused aromatic ring system that drastically increases LogP and promotes π-π stacking, reducing solubility in polar media.

-

Linker (Carbamate -NH-CO-O-): Provides a degree of chemical stability against hydrolysis compared to esters, though susceptible to specific esterases. It offers hydrogen bond donor (NH) and acceptor (C=O, -O-) sites, but these are sterically shielded.

-

Halogenated Tail (2,4-Dichlorobenzyl): The chlorine atoms at ortho and para positions enhance metabolic stability (blocking oxidation) and further increase the partition coefficient.

Physicochemical Data Summary

| Property | Value / Description | Source/Method |

| Molecular Weight | 345.03 g/mol | Calculated |

| Predicted LogP (XLogP3) | 5.5 ± 0.3 | PubChem / In-Silico Models |

| Aqueous Solubility | < 1 µg/mL (Predicted) | Based on LogP > 5 |

| pKa | Non-ionizable at phys.[1][2] pH | Structural Analysis |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Structural Analysis |

| BCS Classification | Class II or IV | Biopharmaceutics Classification System |

Synthesis Pathway & Purity Verification

To ensure accurate physicochemical profiling, the compound must be synthesized with high purity (>98%). The preferred pathway minimizes side products that could skew solubility data.

Figure 1: Synthesis of this compound via isocyanate addition. This route avoids the formation of HCl associated with chloroformate pathways.

Lipophilicity Profiling (LogP)[3][4]

With a predicted LogP of ~5.5, this compound is highly lipophilic . Standard shake-flask methods may fail due to emulsion formation or detection limits in the aqueous phase.

The Challenge of High LogP

For compounds with LogP > 4, the concentration in the aqueous phase is often below the Limit of Quantitation (LOQ) of UV-Vis detectors. Furthermore, octanol micro-droplets can contaminate the aqueous phase, leading to false "high" aqueous concentrations and underestimated LogP.

Recommended Protocol: Slow-Stir Method

To avoid emulsions, the Slow-Stir method is superior to vigorous shaking for this compound.

Protocol Steps:

-

Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

-

Vessel Setup: Use a double-walled thermodynamic equilibrium vessel at 25°C.

-

Addition: Dissolve the compound in the water-saturated octanol phase first. Carefully layer the octanol phase over the octanol-saturated water phase.

-

Equilibration: Stir slowly (preventing vortex formation) for 48–72 hours.

-

Sampling: Withdraw samples from the aqueous phase using a glass syringe, ensuring no uptake of the octanol layer. Centrifuge the aqueous sample at high speed (10,000 g) to remove micro-droplets.

-

Quantification: Analyze via HPLC-UV or LC-MS/MS.

-

Validation: Mass balance must be within 95-105%.

-

High-Throughput Alternative: Chromatographic Hydrophobicity Index (CHI)

For rapid screening, use Reversed-Phase HPLC to correlate retention time with lipophilicity.

-

Column: C18 fast-gradient.

-

Standard: Calibrate using a set of standards with known LogP (e.g., Toluene, Naphthalene, Triphenylene).

-

Equation:

(where

Solubility Determination

Given the carbamate's stability and lack of ionization, pH-dependent solubility profiling is less critical than understanding its behavior in biorelevant media and organic solvents.

Thermodynamic Solubility (The Gold Standard)

This protocol determines the saturation limit under equilibrium conditions.

Protocol Steps:

-

Excess Addition: Add solid compound in excess to the solvent (Water, Phosphate Buffer pH 7.4, or FaSSIF) in a borosilicate glass vial.

-

Incubation: Shake at 37°C for 24–48 hours.

-

Separation: Filter using a PVDF syringe filter (0.45 µm) pre-saturated with the solution to prevent drug adsorption to the filter membrane.

-

Critical Check: Verify filter adsorption by comparing filtered vs. centrifuged supernatant of a known standard.

-

-

Analysis: Dilute the filtrate with Acetonitrile (to ensure solubility) and analyze via HPLC-UV (Detection λ: ~270-280 nm, characteristic of the naphthyl system).

Kinetic Solubility (Early Discovery)

For rapid readout, dissolve a 10 mM DMSO stock solution into an aqueous buffer (final 1% DMSO). Monitor for precipitation using nephelometry. This usually yields higher values than thermodynamic solubility due to supersaturation.

Solubility Data Interpretation

| Solvent System | Predicted Solubility | Implication |

| Water (pH 7.4) | < 1 µg/mL | Poor oral bioavailability without formulation. |

| FaSSIF (Simulated Intestinal Fluid) | Moderate | Solubilization driven by bile salts/micelles. |

| DMSO / Ethanol | High (> 50 mg/mL) | Suitable for stock solution preparation. |

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for characterizing this lipophilic carbamate.

Figure 2: Integrated workflow for physicochemical characterization. Blue path denotes lipophilicity; Green path denotes solubility.

Implications for Development

Researchers working with this compound must anticipate BCS Class II or IV behavior (Low Solubility, High/Low Permeability).

-

Formulation Strategy: Simple aqueous solutions will fail. Development should focus on:

-

SEDDS (Self-Emulsifying Drug Delivery Systems): Utilizing lipid-based vehicles.

-

Nanocrystal Suspensions: To increase surface area and dissolution rate.

-

Cyclodextrin Complexation: Though the bulky naphthyl group may require

-cyclodextrin rather than the standard

-

-

Bioassay Artifacts: In in vitro assays, the compound may precipitate in the media or bind non-specifically to plasticware (due to LogP 5.5). Always include 0.1% BSA or Tween-80 in assay buffers to maintain solubility and prevent plastic adsorption.

References

-

PubChemLite. (2026).[3] this compound Structure and Predicted Properties. University of Luxembourg.[1][3] Link

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Bergström, C. A., et al. (2014). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link

-

Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

-

Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism. Link

Sources

Navigating the Cholinergic Landscape: A Technical Guide to 2,4-Dichlorobenzyl 2-naphthylcarbamate as a Potential Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems, remains a cornerstone of symptomatic treatment for Alzheimer's disease and other neurological conditions.[1][2][3] Carbamate-based inhibitors have a long history of clinical use, acting as pseudo-irreversible inhibitors that temporarily carbamylate the active site serine of AChE.[4][5][6] This guide provides a comprehensive technical framework for the investigation of a novel, uncharacterized compound, 2,4-Dichlorobenzyl 2-naphthylcarbamate, as a potential AChE inhibitor. While direct experimental data for this specific molecule is not publicly available, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and standard experimental protocols to build a predictive and actionable research plan. We will dissect the molecule's constituent parts—the carbamate warhead, the 2-naphthyl moiety, and the 2,4-dichlorobenzyl group—to hypothesize a mechanism of action and outline robust protocols for its synthesis, in vitro validation, and computational analysis.

Introduction: The Enduring Importance of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the signal.[3][7][8] In neurodegenerative conditions like Alzheimer's disease, a deficit in cholinergic neurotransmission contributes significantly to cognitive decline.[9][10] By inhibiting AChE, the concentration and duration of action of ACh are increased, providing symptomatic relief.[3][11][12]

Carbamates, such as the clinically used drug Rivastigmine, represent a major class of AChE inhibitors.[10][13] Their mechanism involves the formation of a transient covalent bond with the serine residue in the AChE active site, rendering the enzyme temporarily inactive.[4][5] The rate of decarbamylation is slow, allowing for a sustained therapeutic effect.[5][14] This guide focuses on the potential of a novel carbamate, this compound, leveraging known SAR principles to propose its utility and guide its experimental evaluation.

Molecular Scaffolding and Hypothesized Mechanism of Action

The inhibitory potential of this compound can be inferred by analyzing its three primary structural components.

-

The Carbamate Moiety: This functional group is the lynchpin of the inhibitory action. It is designed to mimic the transition state of acetylcholine hydrolysis. The carbonyl carbon of the carbamate is subject to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser203) in the AChE active site.[4][5] This results in the formation of a stable, carbamylated enzyme, releasing the 2,4-dichlorobenzyl alcohol portion.[5][14] This carbamylated enzyme is much more resistant to hydrolysis than the acetylated intermediate formed during normal substrate turnover, leading to prolonged inhibition.[5]

-

The 2-Naphthyl Group: Large, aromatic moieties are known to interact favorably with residues in the AChE active site gorge. The active site contains an anionic subsite and a peripheral anionic site (PAS), both rich in aromatic residues like Tryptophan (Trp86, Trp279) and Tyrosine (Tyr337).[5][15][16] The bulky 2-naphthyl group of the target molecule is hypothesized to engage in π-π stacking interactions with these residues, anchoring the inhibitor within the gorge and ensuring proper orientation of the carbamate group for reaction with the catalytic triad.[15] Such interactions are crucial for binding affinity.

-

The 2,4-Dichlorobenzyl Group: This "leaving group" also plays a role in the overall activity profile. The dichlorination pattern increases the lipophilicity of the molecule, which can influence its ability to cross the blood-brain barrier, a critical factor for centrally acting drugs.[17] Furthermore, the substituted benzyl ring can have secondary interactions within the active site gorge prior to the carbamylation step, potentially influencing the inhibition constant (Ki).[15][18] Studies on salicylanilide carbamates have shown that chloro-substitution on aryl rings can significantly impact AChE inhibitory activity.[15]

Based on this analysis, a two-step inhibitory mechanism is proposed:

-

Initial Binding: The inhibitor enters the AChE active site gorge, with the naphthyl and dichlorobenzyl groups forming non-covalent interactions (e.g., hydrophobic, π-π stacking) with aromatic residues, leading to the formation of the initial enzyme-inhibitor complex (E-I).

-

Carbamylation: The correctly oriented carbamate moiety undergoes nucleophilic attack from Ser203, forming a tetrahedral intermediate which then collapses to yield the carbamylated enzyme (E-I') and release the 2,4-dichlorobenzyl alcohol.

Caption: Hypothesized mechanism of AChE inhibition.

Proposed Synthetic Route

The synthesis of N-aryl, O-alkyl carbamates is a well-established chemical transformation. A plausible and efficient route to synthesize this compound would involve the reaction of 2-naphthylamine with a suitable chloroformate, followed by reaction with 2,4-dichlorobenzyl alcohol, or more directly, the reaction of 2-naphthyl isocyanate with 2,4-dichlorobenzyl alcohol. A common laboratory-scale synthesis involves reacting an alcohol with an isocyanate in the presence of a non-nucleophilic base catalyst.

Key Reagents:

-

2-Naphthyl isocyanate (or 2-naphthylamine and a phosgene equivalent like triphosgene to form the isocyanate in situ)

-

Anhydrous aprotic solvent (e.g., Toluene, Dichloromethane)

-

Catalyst (e.g., Dibutyltin dilaurate or a tertiary amine like Triethylamine)

Caption: Proposed workflow for chemical synthesis.

Experimental Validation: A Step-by-Step Guide

In Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity and inhibition is the spectrophotometric assay developed by Ellman.[1][2][7][21]

Principle: The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[2][7] The rate of color formation is directly proportional to AChE activity.

Detailed Protocol (96-well plate format):

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M, pH 8.0.

-

AChE Solution: Prepare a stock solution of acetylcholinesterase (e.g., from Electrophorus electricus) in phosphate buffer. A typical final concentration in the well is 0.1 U/mL.[7]

-

DTNB Solution: 10 mM DTNB in phosphate buffer.[7]

-

ATCh Solution: 10 mM acetylthiocholine iodide (ATChI) in deionized water. Prepare fresh daily.[7]

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve a range of final assay concentrations (e.g., 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.[7]

-

-

Assay Plate Setup:

-

Add 140 µL of phosphate buffer to each well.[21]

-

Add 10 µL of the various inhibitor dilutions to the test wells.

-

For the 100% activity control, add 10 µL of phosphate buffer (with the same percentage of DMSO as the inhibitor wells).[21]

-

For the blank, add 20 µL of phosphate buffer instead of inhibitor and enzyme.

-

-

Enzyme Addition and Pre-incubation:

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Enzyme Kinetics

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate (ATChI) concentrations in the absence and presence of different fixed concentrations of the inhibitor. The data can then be plotted using Lineweaver-Burk or Michaelis-Menten plots to determine the effect of the inhibitor on the kinetic parameters Km and Vmax. For a pseudo-irreversible carbamate inhibitor, a time-dependent increase in inhibition would be expected.[18][22]

Computational Validation: Molecular Docking

Molecular docking can provide valuable insights into the binding mode of the inhibitor and validate the hypothesized interactions.[9][15]

Workflow:

-

Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB ID: 1EVE or similar).[9] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[9]

-

Ligand Preparation: Draw the 2D structure of this compound and convert it to a 3D structure. Perform energy minimization using a suitable force field.[9]

-

Docking Simulation: Use a docking program (e.g., AutoDock) to dock the prepared ligand into the active site of the prepared AChE structure. The active site gorge, including the catalytic triad (Ser203, His447, Glu334) and key aromatic residues (Trp84, Trp279, Tyr337), should be defined as the search space.[9][16]

-

Analysis: Analyze the resulting docking poses. The best pose will be the one with the lowest binding energy and a conformation that is consistent with the proposed mechanism of action (i.e., proximity of the carbamate to Ser203 and interactions of the aromatic moieties with the gorge residues).[15][16] As carbamates can act as covalent inhibitors, covalent docking approaches may also be employed to model the carbamylated enzyme state.[23][24]

Caption: Computational molecular docking workflow.

Data Interpretation and SAR Context

The primary output of the in vitro assay will be an IC50 value. This value must be interpreted in the context of known AChE inhibitors.

Table 1: Comparative AChE Inhibitory Activity (Hypothetical & Reference Data)

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | E. electricus AChE | To Be Determined | N/A |

| Rivastigmine | Human AChE | ~200 µM | [13] |

| Galantamine | E. electricus AChE | ~1.5 µM | [15] |

| Tacrine | E. electricus AChE | ~0.3 µM | [10] |

| Indolinyl Carbamate (Cmpd 120) | AChE | 0.4 µM | [25] |

| Salicylanilide Carbamate Derivative | E. electricus AChE | 38.98 µM | [13] |

An IC50 value in the low micromolar to nanomolar range would indicate significant inhibitory potential.[23][25] Further structure-activity relationship (SAR) studies could then be undertaken. For example, modifying the substitution pattern on the benzyl ring (e.g., moving or changing the halogens) or altering the position of attachment on the naphthyl ring could further optimize potency and selectivity.[26]

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to evaluating this compound as a novel acetylcholinesterase inhibitor. By leveraging established knowledge of carbamate chemistry and AChE structure, we have outlined a clear path from chemical synthesis to in vitro and in silico validation. A positive outcome from these initial studies—specifically, a potent IC50 value and a docking pose consistent with the carbamylation mechanism—would warrant advancing the compound to more complex biological assays. Future steps would include assessing its selectivity against butyrylcholinesterase (BuChE), evaluating its antioxidant properties, determining its ability to cross the blood-brain barrier using cell-based models (e.g., Caco-2 permeability), and eventually progressing to in vivo studies in animal models of cognitive dysfunction. This systematic approach provides the necessary scientific rigor for the early-stage discovery and development of new therapeutic agents for neurodegenerative diseases.

References

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Quantitative structure-activity relationships for the pre-steady state acetylcholinesterase inhibition by carbamates. PubMed. Available from: [Link]

-

Structure-activity relationships for insecticidal carbamates. PubMed. Available from: [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. PMC - NIH. Available from: [Link]

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available from: [Link]

-

Acetylcholinesterase-Inhibiting Activity of Salicylanilide N-Alkylcarbamates and Their Molecular Docking. PMC - NIH. Available from: [Link]

-

Acetylcholinesterase Inhibition Assay. Bio-protocol. Available from: [Link]

-

Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors. PubMed. Available from: [Link]

-

Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available from: [Link]

-

Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. MDPI. Available from: [Link]

- Anticholinesterases - Mechanism of Action - Cholinergic System and Drugs. Pharmacology - Pharmacy 180.

-

Stereo-specific inhibition of acetyl- and butyryl-cholinesterases by enantiomers of cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate. PubMed. Available from: [Link]

-